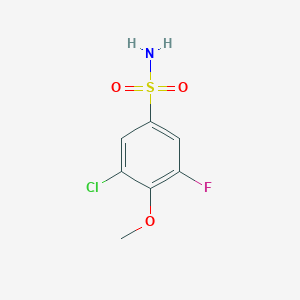

3-氯-5-氟-4-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Chloro-5-fluoro-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C7H7ClFNO3S . It is used in the field of organic synthesis .

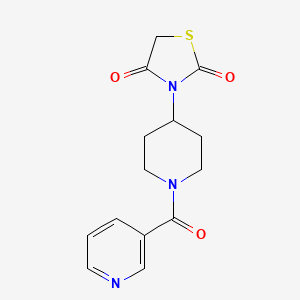

Molecular Structure Analysis

The molecular structure of “3-Chloro-5-fluoro-4-methoxybenzenesulfonamide” consists of a benzene ring substituted with a chloro group, a fluoro group, a methoxy group, and a sulfonamide group .

科学研究应用

对映选择性合成和氟化试剂

类似于3-氯-5-氟-4-甲氧基苯磺酰胺的衍生物的关键应用之一是在对映选择性合成中。例如,N-氟代-(3,5-二叔丁基-4-甲氧基)苯磺酰亚胺(NFBSI)已被开发为一种立体位阻碍的亲电性氟化试剂,提高了特定有机反应中的对映选择性。这一进展突显了3-氯-5-氟-4-甲氧基苯磺酰胺衍生物在增强化学合成的选择性方面的潜力,特别是在创造具有高对映选择性的手性分子方面(Yasui et al., 2011)。

光动力疗法和荧光发展

与3-氯-5-氟-4-甲氧基苯磺酰胺结构相关的化合物已被探索其在光动力疗法(PDT)和作为荧光物质中的潜力。例如,与其磺酰胺组分相似的Zinquin相关荧光物质已被研究其与Zn(II)形成荧光络合物的能力。这些络合物展现出显著的光物理性质,暗示了3-氯-5-氟-4-甲氧基苯磺酰胺衍生物在开发用于生物应用的新荧光探针中的实用性(Kimber et al., 2003)。

分子动力学和量子化学研究

3-氯-5-氟-4-甲氧基苯磺酰胺衍生物的结构特征还有助于它们在分子动力学和量子化学分析中的研究。这些研究旨在理解分子水平上的相互作用机制,为了解化合物的反应性、稳定性以及作为缓蚀剂或其他需要特定分子相互作用的应用提供见解(Kaya et al., 2016)。

抗癌和生物活性

对苯磺酰胺衍生物的生物活性的研究,包括与3-氯-5-氟-4-甲氧基苯磺酰胺相关的衍生物,在抗癌治疗中已经确定了显著的潜力。这些化合物在基于细胞的筛选和基因表达研究中显示出有希望的结果,暗示了它们在新型肿瘤学治疗中的应用。这些苯磺酰胺的结构特征在其作为细胞周期抑制剂的活性中起着关键作用,为新型抗癌药物的开发提供了途径(Owa et al., 2002)。

安全和危害

作用机制

Target of Action

Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid .

Mode of Action

By doing so, they inhibit the production of dihydrofolic acid, a precursor to folic acid, thereby disrupting bacterial growth and multiplication .

Biochemical Pathways

As a sulfonamide, it likely impacts the folic acid synthesis pathway in bacteria, leading to their inability to synthesize nucleic acids and proteins, which are crucial for their growth and survival .

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound likely leads to the inhibition of bacterial growth and multiplication by disrupting the synthesis of folic acid, a crucial component for bacterial survival .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of many chemical compounds .

属性

IUPAC Name |

3-chloro-5-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO3S/c1-13-7-5(8)2-4(3-6(7)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWUXONKYYJFBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)S(=O)(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluoro-4-methoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2441722.png)

![Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate](/img/structure/B2441725.png)

![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441729.png)

![2-[[1-(3-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2441740.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide](/img/structure/B2441743.png)